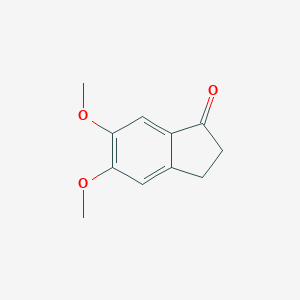

5,6-Dimethoxy-1-indanone

Overview

Description

5,6-Dimethoxy-1-indanone (CAS: 2107-69-9) is a bicyclic aromatic ketone with the molecular formula C₁₁H₁₂O₃ and a molar mass of 192.21 g/mol . It is characterized by two methoxy groups (-OCH₃) at positions 5 and 6 of the indanone scaffold. The compound exists as a pale yellow to off-white crystalline solid with a melting point of 118–120°C and good solubility in chlorinated solvents like chloroform and ethyl acetate . Its primary industrial application is as a key intermediate in synthesizing donepezil hydrochloride, a first-line acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease . Additionally, derivatives of this compound exhibit antiviral activity against bovine viral diarrhea virus (BVDV) and have been investigated for antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-indanone typically involves the Friedel-Crafts acylation of 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired indanone derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The final compound is often purified by recrystallization from methanol or by vacuum sublimation .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Bromine in acetic acid for bromination, or nitrating agents for nitration.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Potential use in the development of antiviral and anticancer drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1-indanone involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease . Additionally, molecular docking studies have shown that the compound can interact with other proteins involved in neurodegenerative pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 5,6-dimethoxy-1-indanone against structurally analogous indanone derivatives, focusing on molecular conformation, physicochemical properties, biological activity, and synthetic utility.

Structural and Conformational Comparisons

Key Observations :

- Planarity: The methoxy groups in this compound induce a slight non-planarity (0.270 Å deviation for C11 methoxy), which is greater than in 5,6-dimethoxyindole (0.257 Å) . This deviation may influence intermolecular interactions in biological systems.

- Conformational Flexibility: Computational studies reveal that this compound exhibits four stable conformers due to rotational freedom of the methoxy groups, compared to only two in 6-methoxy-1-indanone .

Physicochemical Properties

Key Observations :

- Enthalpic Stability: The gas-phase enthalpy of formation (ΔfH°(g)) for this compound (-393.7 kJ/mol) is significantly lower than that of mono-substituted analogs, indicating greater thermodynamic stability due to electron-donating methoxy groups .

- Lipophilicity: The logP value of 1.6 for this compound is higher than 6-methoxy-1-indanone (1.2), suggesting better membrane permeability in drug delivery applications .

Antiviral Activity :

- The thiosemicarbazone derivative of this compound inhibits BVDV polymerase (NS5B) with an EC₅₀ of 1.2 µM, whereas trimethoxy analogs (e.g., 4,5,6-trimethoxy-1-indanone) show reduced activity due to steric hindrance . Resistance mutations (e.g., NS5B-N264D) in BVDV are stable over 20 passages, highlighting the compound’s robust antiviral pressure .

Anticholinesterase Activity :

- In donepezil analogs, replacing the this compound moiety with triazole rings or pyrrolidinone derivatives reduces AChE inhibition by >50%, emphasizing the critical role of the dimethoxy groups in binding to the enzyme’s catalytic site .

Antimicrobial Activity :

- Hydrogels loaded with this compound derivatives exhibit 14–18 mm inhibition zones against S. aureus and P. aeruginosa, outperforming non-methoxy indanone analogs .

Key Observations :

- This compound is irreplaceable in donepezil synthesis due to optimal electronic and steric effects for aldol condensation with pyridine-4-aldehyde .

- Its α,β-unsaturated ketone structure enables regioselective Michael additions, yielding stable adducts with nitrogenous nucleophiles .

Biological Activity

5,6-Dimethoxy-1-indanone (5,6-DMI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indanone structure with two methoxy groups at positions 5 and 6. This structural configuration contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5,6-DMI, particularly in the context of Alzheimer’s disease (AD). A novel derivative named AP5, which incorporates the 5,6-DMI moiety, has shown promising results:

- Acetylcholinesterase Inhibition : AP5 effectively inhibits acetylcholinesterase (AChE), an enzyme implicated in the breakdown of acetylcholine. By inhibiting AChE, AP5 increases acetylcholine availability, which is crucial for cognitive function .

- Amyloid-β Aggregation : AP5 has been demonstrated to reduce amyloid-β (Aβ) plaque deposition in APP/PS1 mice models of AD. This is significant as Aβ aggregation is a hallmark of AD pathology .

- Neuroinflammation Modulation : The compound promotes a shift in microglial cells towards a neuroprotective phenotype, enhancing their ability to clear Aβ and reducing neuroinflammation .

Table 1: Summary of Neuroprotective Effects

| Effect | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| Reduces Aβ Aggregation | Decreases plaque deposition | |

| Modulates Neuroinflammation | Promotes protective microglial phenotype |

Antimicrobial Activity

In addition to its neuroprotective effects, 5,6-DMI has been explored for its antimicrobial properties. Research has shown that derivatives of 5,6-DMI exhibit significant antibacterial activity against various pathogens:

- Bacterial Inhibition : Studies have reported that compounds derived from 5,6-DMI demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

- Fungal Activity : The compound also shows antifungal properties against species such as Candida albicans and Aspergillus clavatus .

Table 2: Antimicrobial Activity of 5,6-DMI Derivatives

| Pathogen | Activity Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 15 | |

| Escherichia coli | Antibacterial | 12 | |

| Candida albicans | Antifungal | 14 |

The biological activity of 5,6-DMI can be attributed to several mechanisms:

- Molecular Interactions : The binding affinity to AChE suggests that the compound can effectively compete with acetylcholine at its active site .

- Cellular Responses : By modulating microglial activation and promoting phagocytosis of Aβ aggregates, 5,6-DMI not only addresses cognitive decline but also mitigates inflammatory responses associated with neurodegeneration .

Case Studies

Case Study on Neuroprotection :

In a study involving APP/PS1 transgenic mice, chronic administration of AP5 (40 mg/kg) significantly improved cognitive function as measured by memory tests. The treatment resulted in reduced neuronal damage and improved synaptic integrity compared to control groups .

Case Study on Antimicrobial Efficacy :

A series of derivatives were tested against bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ampicillin .

Q & A

Q. What are the recommended synthetic routes for 5,6-Dimethoxy-1-indanone, and how can reaction conditions be optimized?

Answer:

Three synthetic routes are documented:

- Route 1 : Condensation of 2,3-dichloroanisole with isobutyryl chloride using AlCl₃ in CH₂Cl₂, followed by bromination and cyclization with H₂SO₄ to yield 6,7-dichloro-2-methyl-5-methoxy-1-indanone .

- Route 2 : Halogenation of 5-hydroxy-1-indanone derivatives (U.S. Pat. Nos. 4,081,552 and 4,096,267) followed by reaction with halogenated compounds in dimethylformamide (DMF) or acetone .

- Route 3 : Demethylation of intermediates using pyridine hydrochloride at 190°C to achieve final products .

Optimization Tips :

- Use excess halogenating agents to drive reactions to completion.

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for high-temperature stability) .

Q. How should researchers determine the equilibrium solubility of this compound in organic solvents for crystallization?

Answer :

The equilibrium solubility in 15 solvents (e.g., methanol, ethanol, n-propanol) was determined gravimetrically across 283.15–323.15 K . Key findings:

| Solvent | Solubility (g/100g solvent) at 298.15 K |

|---|---|

| Methanol | 12.3 |

| Ethanol | 8.7 |

| Acetone | 18.5 |

| n-Butanol | 6.2 |

Methodology :

- Use a thermostatic shaker bath for saturation.

- Filter undissolved solute and quantify via UV-Vis spectroscopy or gravimetry.

- Apply the van’t Hoff equation to model temperature dependence .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer :

Conflicting GHS classifications exist:

- : Classifies as skin/eye irritant (H315/H319). Recommends PPE (gloves, goggles) and post-handling washing .

- : States it is not hazardous but advises general precautions (ventilation, avoid inhalation) .

Best Practices :

- Follow stricter guidelines () until updated data is available.

- Use fume hoods for powder handling.

- Store in cool, dry conditions away from oxidizers .

Q. How do thiosemicarbazone derivatives of this compound inhibit bovine viral diarrhea virus (BVDV), and what resistance mechanisms exist?

Answer :

- Mechanism : Derivatives inhibit BVDV RNA-dependent RNA polymerase (RdRp) by binding to the fingers domain, disrupting RNA synthesis. Synergy with ribavirin enhances antiviral activity .

- Resistance : Mutations (e.g., N264D, A392E in RdRp) reduce compound binding. Resistant strains show delayed cytopathic effects and altered NS5A interactions, decreasing apoptosis and viral RNA accumulation .

Methodology :

- Select resistant mutants via serial passage under TSC pressure.

- Sequence NS5B/NS5A regions to identify mutations.

- Use molecular docking (e.g., AutoDock Vina) to map compound-RdRp interactions .

Q. What spectroscopic techniques are optimal for characterizing this compound purity and structure?

Answer :

- Melting Point : 118–120°C (differential scanning calorimetry) .

- NMR : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8 ppm for OCH₃) and carbonyl (C=O) signals.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .

Validation : Cross-reference with CAS 2107-69-9 spectral databases .

Q. How can computational modeling predict the efficacy of this compound derivatives against viral targets?

Answer :

- Docking Studies : Map compound interactions with BVDV RdRp (PDB ID: 1S48). Key residues (e.g., N264, A392) form hydrophobic contacts and hydrogen bonds with the thiosemicarbazone group .

- MD Simulations : Assess binding stability over 100 ns trajectories. Mutant RdRp (N264D) shows reduced ligand affinity due to steric clashes .

Tools : Schrödinger Suite, GROMACS, PyMOL.

Q. What are the implications of NS5A mutations in BVDV resistant to this compound derivatives?

Answer :

- Pathogenicity : NS5A mutations (e.g., V177A) correlate with reduced cytopathogenicity and viral RNA synthesis, mimicking persistent infection .

- Host Interaction : Altered NS5A disrupts host cell signaling (e.g., PI3K/Akt pathways), delaying apoptosis .

Experimental Design :

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQOBPGHZFGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057680 | |

| Record name | 5,6-Dimethoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-69-9 | |

| Record name | 5,6-Dimethoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2107-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-Dimethoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHOXY-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F805RZI8GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.